![molecular formula C22H14N2 B11703814 3-(Quinolin-2-yl)benzo[f]quinoline](/img/structure/B11703814.png)
3-(Quinolin-2-yl)benzo[f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE is a complex heterocyclic aromatic compound that features a fused ring system combining benzo[f]quinoline and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE typically involves multi-step reactions starting from simpler aromatic compounds. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the treatment of anthranil with 1,3-diphenylpropane-1,3-dione can result in quinoline cyclization . Additionally, the reaction of aniline with polyhydric or monohydric alcohols can yield quinoline derivatives .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often employs advanced techniques like microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. Solvent-free conditions and the use of eco-friendly catalysts are also gaining popularity in industrial settings to promote greener and more sustainable chemical processes .
Chemical Reactions Analysis
Types of Reactions
2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory activities
Mechanism of Action
The mechanism by which 2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE exerts its effects is often related to its ability to interact with various molecular targets. For instance, its anticancer activity may involve the inhibition of specific enzymes or the induction of apoptosis in cancer cells. The compound’s unique structure allows it to bind to DNA or proteins, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a single nitrogen-containing ring.
Benzoquinoline: Similar structure but lacks the additional quinoline moiety.
Isoquinoline: Another nitrogen-containing heterocycle with a different ring fusion pattern.
Uniqueness
2-{BENZO[F]QUINOLIN-3-YL}QUINOLINE stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions, such as drug design and materials science .
Properties
Molecular Formula |
C22H14N2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-quinolin-2-ylbenzo[f]quinoline |
InChI |
InChI=1S/C22H14N2/c1-3-7-17-15(5-1)9-12-20-18(17)11-14-22(24-20)21-13-10-16-6-2-4-8-19(16)23-21/h1-14H |
InChI Key |
UONJACGAZLPGCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(2E)-2-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11703731.png)
![2,6-dichloro-N-[(2Z)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11703740.png)
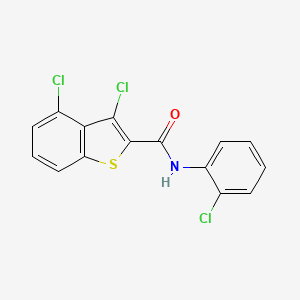
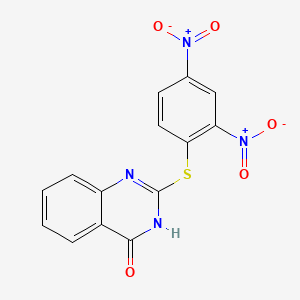
![2-[(2Z)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol](/img/structure/B11703771.png)
![5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-2,6(7H)-dione](/img/structure/B11703780.png)
![Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11703781.png)

![N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11703789.png)
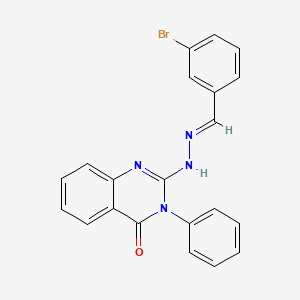
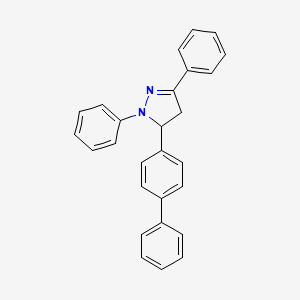
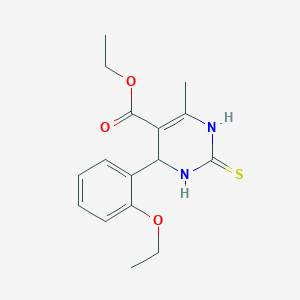
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11703819.png)
![2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione](/img/structure/B11703820.png)
